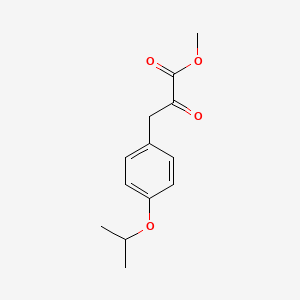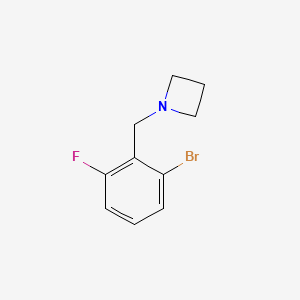
1-(2-Bromo-6-fluorobenzyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-6-fluorobenzyl)azetidine is a chemical compound characterized by a bromine atom and a fluorine atom on a benzene ring, which is attached to an azetidine ring via a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-6-fluorobenzyl)azetidine can be synthesized through several synthetic routes. One common method involves the reaction of 2-bromo-6-fluorobenzyl chloride with azetidine under suitable reaction conditions, such as the presence of a base and a solvent like dimethylformamide (DMF). The reaction typically proceeds via nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of reagents, solvents, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-6-fluorobenzyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the bromine or fluorine positions are possible, leading to the formation of different halogenated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) can be used for halogen exchange reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Reduced forms of the compound.
Substitution Products: Halogenated derivatives with different halogens.
Scientific Research Applications
1-(2-Bromo-6-fluorobenzyl)azetidine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
1-(2-Bromo-6-fluorobenzyl)azetidine can be compared with other similar compounds, such as 1-(2-chloro-6-fluorobenzyl)azetidine and 1-(2-bromo-6-methylbenzyl)azetidine. These compounds share structural similarities but differ in the nature of the substituents on the benzene ring. The presence of different halogens or functional groups can lead to variations in reactivity and biological activity.
Comparison with Similar Compounds
1-(2-chloro-6-fluorobenzyl)azetidine
1-(2-bromo-6-methylbenzyl)azetidine
1-(2-fluoro-6-bromobenzyl)azetidine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C10H11BrFN |
|---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
1-[(2-bromo-6-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11BrFN/c11-9-3-1-4-10(12)8(9)7-13-5-2-6-13/h1,3-4H,2,5-7H2 |
InChI Key |
NTSMDJXCLJIZBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=C(C=CC=C2Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


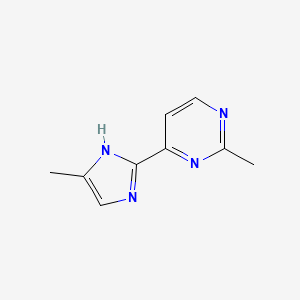
![1-Boc-3-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B15333832.png)

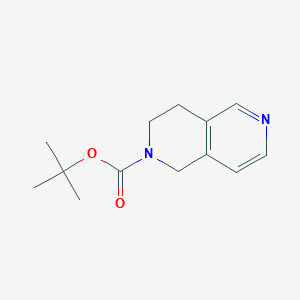

![6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridin-3-ol](/img/structure/B15333862.png)
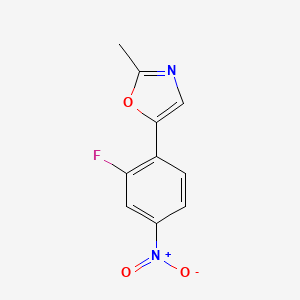
![Cesium 5-methylbenzo[D]oxazole-2-carboxylate](/img/structure/B15333870.png)
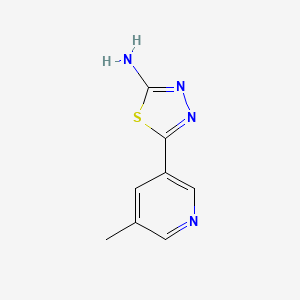
![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-3-methylaniline](/img/structure/B15333878.png)

![6-(tetrahydro-2H-pyran-2-yloxy)-4-oxaspiro[2.4]heptane](/img/structure/B15333895.png)
